Methoprene-d7
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Overview
Description
Methoprene-d7 is a deuterated form of methoprene, a juvenile hormone analogue widely used as an insect growth regulator. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry, where it serves as an internal standard.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoprene-d7 involves the incorporation of deuterium atoms into the methoprene molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in methoprene with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of methoprene. This ensures that the final product is fully deuterated.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Methoprene-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized to form methoprene acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Methoprene acid-d7
Reduction: Methoprene alcohol-d7
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Methoprene-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methoprene and its metabolites.
Biology: Studied for its effects on insect development and reproduction.
Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.
Industry: Used in the development of insect growth regulators for pest control.
Mechanism of Action
Methoprene-d7, like methoprene, mimics the action of juvenile hormone in insects. It binds to juvenile hormone receptors, disrupting the normal development and maturation processes. This leads to the inhibition of metamorphosis and reproduction in insects, effectively controlling their population.
Comparison with Similar Compounds
Similar Compounds
Methoprene: The non-deuterated form of methoprene-d7.
Hydroprene: Another juvenile hormone analogue with similar insecticidal properties.
Kinoprene: A juvenile hormone analogue used in pest control.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry studies.
Properties
Molecular Formula |
C19H34O3 |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D |
InChI Key |
NFGXHKASABOEEW-LQGANATMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
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